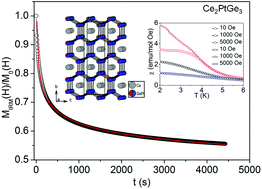Ce2PtGe3: a new ordered orthorhombic superstructure in the AlB2 family with spin glass behavior†
Inorganic Chemistry Frontiers Pub Date: 2017-10-11 DOI: 10.1039/C7QI00416H
Abstract
A new compound Ce2PtGe3 was synthesized using arc-melting process. The compound crystallizes in an orthorhombic Cmce crystal structure with lattice parameters a = 8.5157(17) Å, b = 14.7496(29) Å and c = 4.2511(9) Å. The structure of Ce2PtGe3 can be derived from the structure of YAlGe, which is another superstructure derivative of the AlB2 prototype crystallizing in the Cmcm space group. The crystal structure of Ce2PtGe3 is composed of infinite arrays of hexagonal [Pt3Ge3] units stacked along the b-axis and the Ce sites are sandwiched between these parallel hexagonal networks, which is closely related to the other known orthorhombic superstructures Ca2AgSi3 (SG: Fmmm) and Ba2LiSi3 (SG: Fddd) in the AlB2 family. Both DC and AC susceptibility measurements reveal a spin glass state probably arising from non-magnetic atomic disorder (NMAD) from positional disorder from a part of Pt and Ge crystallographic sites. This was further supported by specific heat capacity measurements with a high value of γ = 125 mJ mol−1 K−2. The modified Curie–Weiss fitting yielded a residual magnetic moment (χ0) 0.0011 emu mol−1, and Curie paramagnetic temperature, θp = −21.5 K suggesting antiferromagnetic coupling and an effective magnetic moment of 3.09μB per Ce which indicates the presence of Ce3+. A thorough analysis of the temperature dependent resistivity data revealed that the compound might be a Kondo semiconductor at low temperature.


Recommended Literature
- [1] Li2Na2TiP2O9: an ordered Na4TiP2O9-type crystal with ion-exchange properties†
- [2] To what extent do the nanostructured photoelectrodes perform better than their macrocrystalline counterparts?
- [3] How natural materials remove heavy metals from water: mechanistic insights from molecular dynamics simulations†
- [4] Molecular rigidity and enthalpy–entropy compensation in DNA melting
- [5] SNARE mimic peptide triggered membrane fusion kinetics revealed using single particle techniques†
- [6] Pressure-induced high-temperature superconductivity in ternary Y–Zr–H compounds†
- [7] Stability of optoelectronic materials and devices: a themed collection
- [8] Synthesis dependent luminescence efficiency in Eu3+ doped polycrystalline YBO3
- [9] A biscoumarin scaffold as an efficient anti-Zika virus lead with NS3-helicase inhibitory potential: in vitro and in silico investigations†
- [10] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 14517-44-3
-
CAS no.: 10403-00-6
-
CAS no.: 179816-26-3
-
CAS no.: 13291-68-4









